3-(Dibutylamino)-1-propanol

Description

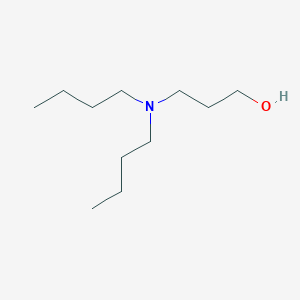

Structure

3D Structure

Propriétés

IUPAC Name |

3-(dibutylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H25NO/c1-3-5-8-12(9-6-4-2)10-7-11-13/h13H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPODMBXLRMZSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174491 | |

| Record name | 1-Propanol, 3-(dibutylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-51-3 | |

| Record name | 3-(Dibutylamino)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 3-(dibutylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-51-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6332 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanol, 3-(dibutylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-dibutylaminopropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-Dibutylpropanolamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7AH37R9UW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Dibutylamino)-1-propanol (CAS: 2050-51-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Dibutylamino)-1-propanol, a tertiary amino alcohol, is a versatile chemical intermediate with significant applications in the pharmaceutical industry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role as a key precursor in the manufacturing of the Class IA antiarrhythmic drug, procainamide. Furthermore, this document explores the potential antitubercular activity of amino alcohols, highlighting a promising avenue for future research and drug development. Experimental methodologies, quantitative data, and visual representations of chemical syntheses and biological pathways are presented to support researchers in their scientific endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid. Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2050-51-3 | General Knowledge |

| Molecular Formula | C₁₁H₂₅NO | General Knowledge |

| Molecular Weight | 187.32 g/mol | General Knowledge |

| Appearance | Colorless to pale yellow oily liquid | [1] |

| Boiling Point | 275.6 °C at 760 mmHg | [1] |

| Density | 0.871 g/cm³ | [1] |

| Flash Point | 95.8 °C | [1] |

| Solubility | Soluble in organic solvents. | [2] |

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic techniques. The following tables summarize key spectral data.

¹H NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ 3.6 | t | -CH₂-OH |

| ~ 2.4 | t | -N-CH₂- |

| ~ 2.3 | t | -N-(CH₂-CH₂-CH₂-CH₃)₂ |

| ~ 1.6 | m | -CH₂-CH₂-OH |

| ~ 1.4 | m | -N-(CH₂-CH₂-CH₂-CH₃)₂ |

| ~ 1.3 | sextet | -N-(CH₂-CH₂-CH₂-CH₃)₂ |

| ~ 0.9 | t | -CH₃ |

¹³C NMR Spectral Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~ 62 | -CH₂-OH |

| ~ 54 | -N-CH₂- |

| ~ 52 | -N-(CH₂)₂- |

| ~ 30 | -CH₂-CH₂-OH |

| ~ 29 | -N-(CH₂-CH₂)₂- |

| ~ 20 | -CH₂-CH₃ |

| ~ 14 | -CH₃ |

FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (alkane) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from dibutylamine and 3-chloro-1-propanol.

Materials:

-

Dibutylamine

-

3-Chloro-1-propanol

-

Sodium carbonate (Na₂CO₃)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of 3-chloro-1-propanol with two molar equivalents of dibutylamine.

-

Add an aqueous solution of sodium carbonate (1.5 molar equivalents) to the mixture to act as a base.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain the final product.

Expected Yield: 70-80%

Synthesis of Procainamide from this compound

This protocol outlines the synthesis of procainamide via the acylation of this compound with p-nitrobenzoyl chloride, followed by reduction of the nitro group.

Part 1: Acylation

Materials:

-

This compound

-

p-Nitrobenzoyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve one molar equivalent of this compound and 1.1 molar equivalents of triethylamine in dry dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of one molar equivalent of p-nitrobenzoyl chloride in dry dichloromethane to the cooled solution.

-

Allow the reaction to stir at room temperature overnight.

-

Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the nitro-intermediate.

Part 2: Reduction

Materials:

-

Nitro-intermediate from Part 1

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Sodium hydroxide (NaOH) solution

Procedure:

-

Dissolve the nitro-intermediate in ethanol.

-

Add an excess of tin(II) chloride dihydrate (approximately 5 molar equivalents).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction and neutralize with a concentrated sodium hydroxide solution until a precipitate of tin salts forms.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield crude procainamide.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure procainamide.

Expected Yield: 60-70% over two steps.

Applications in Drug Development

Precursor to Procainamide

This compound is a crucial intermediate in the synthesis of procainamide, a well-established Class IA antiarrhythmic agent. Procainamide functions by blocking voltage-gated sodium channels in cardiomyocytes, thereby slowing the conduction of electrical impulses and prolonging the action potential duration. This mechanism helps to suppress abnormal heart rhythms.

Potential Antitubercular Activity

There is a growing body of evidence suggesting that amino alcohols possess antimycobacterial properties.[2] While this compound itself has not been extensively studied for this application, its structural class is of interest to researchers in the field of tuberculosis drug discovery. The proposed mechanism of action for many antitubercular agents involves the disruption of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall.

Mycolic acids are long-chain fatty acids that form a major part of the protective outer layer of Mycobacterium tuberculosis. The inhibition of their synthesis is a validated strategy for antitubercular drug action.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is harmful if swallowed and may cause skin and eye irritation. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable chemical intermediate with established importance in the synthesis of procainamide. Its straightforward synthesis and versatile reactivity make it a compound of interest for pharmaceutical and chemical industries. Furthermore, the exploration of amino alcohols as potential antitubercular agents opens new avenues for research and development, positioning this compound and its analogues as potential leads in the fight against tuberculosis. This guide provides a foundational resource for scientists and researchers working with this compound, facilitating its application in both established and novel areas of drug discovery.

References

- 1. New Approaches to Target the Mycolic Acid Biosynthesis Pathway for the Development of Tuberculosis Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone - PMC [pmc.ncbi.nlm.nih.gov]

3-(Dibutylamino)-1-propanol molecular weight and formula

An In-depth Technical Guide on 3-(Dibutylamino)-1-propanol

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is fundamental. This document provides core technical data on this compound, a valuable chemical intermediate in various synthesis processes.

Chemical Identity and Properties

This compound, also known as N,N-Dibutylpropanolamine, is an organic compound utilized in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its key identifiers and physicochemical properties are summarized below for clear reference.

| Identifier | Value |

| IUPAC Name | 3-(dibutylamino)propan-1-ol[2][3] |

| Molecular Formula | C11H25NO[1][2][3][4] |

| Molecular Weight | 187.32 g/mol [1][2][4] |

| CAS Number | 2050-51-3[1][3][4] |

| Synonyms | 1-Propanol, 3-(dibutylamino)-, 3-Dibutylaminopropan-1-ol, gamma-Di-n-butylaminopropanol[2][3] |

Structural and Molecular Relationship

The fundamental properties of a chemical compound are directly derived from its name and structure. The following diagram illustrates the logical relationship between the common name of the compound and its corresponding molecular formula and weight.

References

Chemical and physical properties of 3-(Dibutylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(Dibutylamino)-1-propanol, a key intermediate in various industrial and pharmaceutical syntheses. This document collates available data on its properties, outlines a general synthetic methodology, and provides a framework for its analysis. The information is presented to support research, development, and application of this versatile chemical compound.

Chemical and Physical Properties

This compound, also known as N,N-Dibutylpropanolamine, is a tertiary amino alcohol. Its unique combination of a hydroxyl group and a tertiary amine makes it a valuable building block in organic synthesis.[1][2]

Identifiers and General Properties

| Property | Value | Reference |

| IUPAC Name | 3-(Dibutylamino)propan-1-ol | [1] |

| Synonyms | N,N-Dibutylpropanolamine, 1-Propanol, 3-(dibutylamino)- | [2] |

| CAS Number | 2050-51-3 | |

| Molecular Formula | C₁₁H₂₅NO | [1] |

| Molecular Weight | 187.32 g/mol | [1] |

| Canonical SMILES | CCCCN(CCCC)CCCO | [3] |

| InChI Key | DMPODMBXLRMZSP-UHFFFAOYSA-N | [3] |

Physicochemical Data

| Property | Value (Computed) | Reference |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 9 | [1] |

| Exact Mass | 187.193614421 Da | [1] |

| Monoisotopic Mass | 187.193614421 Da | [1] |

| Topological Polar Surface Area | 23.5 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Note: The lack of extensive experimental data is highlighted by some suppliers who state that they do not collect analytical data for this specific compound.

Synthesis and Purification

General Synthesis Methodology

The most common synthetic route to this compound is the N-alkylation of dibutylamine with a 3-halopropanol, typically 3-chloro-1-propanol. This reaction is a standard nucleophilic substitution where the secondary amine acts as the nucleophile.

A generalized experimental protocol is as follows:

Materials:

-

Dibutylamine

-

3-Chloro-1-propanol

-

A suitable base (e.g., sodium carbonate, potassium carbonate, or an excess of dibutylamine)

-

An organic solvent (e.g., ethanol, isopropanol, or acetonitrile)

Procedure:

-

In a reaction vessel equipped with a reflux condenser and a stirrer, dissolve dibutylamine and the base in the chosen organic solvent.

-

Slowly add 3-chloro-1-propanol to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

-

After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product can then be purified by vacuum distillation.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Analytical Characterization

Due to the limited availability of published experimental spectra, this section provides an overview of the expected analytical characteristics based on the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl groups (triplets for the terminal methyl groups, and multiplets for the methylene groups), a triplet for the methylene group adjacent to the nitrogen, a triplet for the methylene group adjacent to the hydroxyl group, and a multiplet for the central methylene group of the propanol backbone. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the carbon atoms in the butyl chains and the propanol backbone.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the alkyl groups around 2850-2960 cm⁻¹.

-

A C-N stretching band in the fingerprint region, typically around 1000-1250 cm⁻¹.

-

A C-O stretching band, likely in the 1050-1150 cm⁻¹ range.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) at m/z 187. The fragmentation pattern would be expected to include cleavage alpha to the nitrogen and oxygen atoms, leading to characteristic fragment ions.

Applications in Drug Development and Research

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[2] Its bifunctional nature allows for a variety of chemical transformations. The tertiary amine can act as a base or a nucleophile, while the primary alcohol can be converted to other functional groups such as esters, ethers, or halides. This versatility makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs).

Logical Relationship of Properties to Applications

Caption: Relationship between the chemical properties and applications of the compound.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, it should be handled with the care appropriate for a tertiary amine and an alcohol. It is likely to be an irritant to the skin and eyes. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical intermediate with significant potential in organic synthesis, particularly within the pharmaceutical sector. While comprehensive experimental data on its physical properties are limited, its chemical reactivity is well-understood, allowing for its effective use as a synthetic building block. Further research to fully characterize its physical properties and to develop optimized and scalable synthetic protocols would be beneficial for its broader application.

References

Technical Guide: 3-(Dibutylamino)propan-1-ol

IUPAC Name: 3-(Dibutylamino)propan-1-ol Common Name: N,N-Dibutylpropanolamine

This technical guide provides a comprehensive overview of 3-(Dibutylamino)propan-1-ol, a tertiary amino alcohol. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly local anesthetics. While detailed experimental data for this specific compound is not widely published, this guide consolidates available information and draws parallels from structurally similar and functionally related molecules to provide a thorough technical context.

Chemical and Physical Properties

3-(Dibutylamino)propan-1-ol is a versatile chemical intermediate.[1] Its structure, featuring a tertiary amine and a primary alcohol, allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 3-(Dibutylamino)propan-1-ol

| Property | Value | Source |

| IUPAC Name | 3-(Dibutylamino)propan-1-ol | [2] |

| CAS Number | 2050-51-3 | [2] |

| Molecular Formula | C₁₁H₂₅NO | [2][3] |

| Molecular Weight | 187.32 g/mol | [2] |

| Appearance | Colorless Oil | [No specific citation found] |

| Boiling Point | 94-97 °C at 3 mmHg | [No specific citation found] |

| Density | 0.8663 g/cm³ | [No specific citation found] |

| SMILES | CCCCN(CCCC)CCCO | [3] |

| InChIKey | DMPODMBXLRMZSP-UHFFFAOYSA-N | [3] |

Spectral Data

Detailed, publicly available spectral analyses for 3-(Dibutylamino)propan-1-ol are scarce. However, the expected spectral characteristics can be inferred from its structure and comparison with analogous compounds like propan-1-ol and other dialkylamino alkanols.

Expected ¹H NMR Characteristics:

-

-CH₂-OH (Propanol C1): A triplet, significantly downfield due to the deshielding effect of the adjacent oxygen atom.

-

-CH₂- (Propanol C2): A multiplet (likely a quintet or sextet), coupled to the protons on C1 and C3.

-

-N-CH₂- (Propanol C3): A triplet, shifted downfield by the adjacent nitrogen atom.

-

-N-(CH₂CH₂CH₂CH₃)₂ (Butyl groups): Multiple signals including a triplet for the terminal methyl (-CH₃) groups and multiplets for the methylene (-CH₂-) groups. The methylene group attached directly to the nitrogen will be the most downfield of the butyl protons.

-

-OH: A broad singlet, which would disappear upon a D₂O shake.

Expected ¹³C NMR Characteristics:

-

C1 (-CH₂OH): Signal furthest downfield in the aliphatic region (approx. 60-70 ppm) due to the hydroxyl group.

-

C3 (-N-CH₂-): Signal also downfield (approx. 50-60 ppm) due to the influence of the nitrogen atom.

-

Butyl Carbons: Four distinct signals for the butyl groups, with the carbon alpha to the nitrogen being the most deshielded.

-

C2 (-CH₂-): Signal in the typical aliphatic region (approx. 20-30 ppm).

Expected Infrared (IR) Spectroscopy Characteristics:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.

-

C-H Stretch: Multiple sharp peaks in the 2850-3000 cm⁻¹ region, corresponding to the C-H bonds of the alkyl chains.

-

C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region, indicative of a primary alcohol.

-

C-N Stretch: A medium to weak band in the 1020-1220 cm⁻¹ region.

Synthesis and Experimental Protocols

Representative Experimental Protocol: Synthesis of 3-(Dibutylamino)propan-1-ol

This protocol is a representative method based on standard organic chemistry principles for the synthesis of amino alcohols.

Reaction: 3-Chloropropan-1-ol + Dibutylamine → 3-(Dibutylamino)propan-1-ol + HCl

Materials:

-

3-Chloropropan-1-ol

-

Dibutylamine (2.2 equivalents)

-

Sodium carbonate (Na₂CO₃) or another suitable base (1.1 equivalents)

-

Ethanol or Acetonitrile (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloropropan-1-ol (1.0 eq) and sodium carbonate (1.1 eq) in ethanol.

-

Addition of Amine: Add dibutylamine (2.2 eq) to the mixture. The second equivalent of the amine acts as a base to neutralize the HCl byproduct, though an inorganic base like sodium carbonate is often preferred for easier workup.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. b. Partition the resulting residue between diethyl ether and water. c. Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate solution and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Purify the crude oil by vacuum distillation to yield pure 3-(Dibutylamino)propan-1-ol.

Applications in Drug Development

Amino alcohols like 3-(Dibutylamino)propan-1-ol are crucial intermediates in the pharmaceutical industry.[1] They serve as versatile scaffolds for the synthesis of a wide range of APIs, most notably local anesthetics. The general structure of many amide-type local anesthetics (e.g., Lidocaine, Bupivacaine) consists of an aromatic ring linked via an amide bond to an amino alcohol derivative.

General Synthesis of an Amide-Type Local Anesthetic

The following workflow illustrates the general role of a dialkylamino alcohol, such as 3-(Dibutylamino)propan-1-ol, in the synthesis of a local anesthetic. This involves the esterification or amidation of the alcohol or a derivative. A more common pathway involves first converting the amino alcohol to an amino chloride, followed by reaction with an appropriate aromatic amide. However, a direct reaction pathway is illustrated below for conceptual clarity.

In this pathway, the hydroxyl group of 3-(Dibutylamino)propan-1-ol would first be converted to a better leaving group (e.g., a chloride by reacting with thionyl chloride) to facilitate the final amidation step, which is a key reaction in the synthesis of many local anesthetics like Bupivacaine.

Safety and Handling

Table 2: Hazard Information for 3-(Dibutylamino)propan-1-ol

| Hazard Type | GHS Classification and Statements |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Eye Damage/Irritation | H319: Causes serious eye irritation |

| Respiratory Hazard | H335: May cause respiratory irritation |

| Acute Toxicity (Intravenous) | LD50 (mouse, intravenous): 64 mg/kg |

Handling Precautions:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing vapors, mist, or gas.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

This guide serves as a foundational resource for understanding the properties and applications of 3-(Dibutylamino)propan-1-ol. For specific experimental use, researchers should consult peer-reviewed literature for detailed protocols and safety procedures relevant to their particular application.

References

Spectral Analysis of 3-(Dibutylamino)-1-propanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral information for 3-(Dibutylamino)-1-propanol (CAS No: 2050-51-3), a tertiary amino alcohol with applications in various chemical syntheses. This document compiles predicted and available spectral data, outlines standardized experimental protocols for spectral acquisition, and presents a logical workflow for these analytical procedures.

Chemical Structure and Properties

IUPAC Name: 3-(dibutylamino)propan-1-ol[1] Molecular Formula: C₁₁H₂₅NO[1] Molecular Weight: 187.32 g/mol [1]

Spectral Data Summary

The following tables summarize the available and predicted spectral data for this compound. Due to a lack of publicly available experimental spectra for certain techniques, some data is based on computational predictions and analysis of similar chemical structures.

Mass Spectrometry (MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 188.20090 |

| [M+Na]⁺ | 210.18284 |

| [M-H]⁻ | 186.18634 |

| [M+NH₄]⁺ | 205.22744 |

| [M+K]⁺ | 226.15678 |

| [M+H-H₂O]⁺ | 170.19088 |

| [M]⁺ | 187.19307 |

| Table 1: Predicted m/z values for various adducts of this compound.[2] |

Infrared (IR) Spectroscopy

An experimental Fourier-transform infrared (FTIR) spectrum of neat this compound has been recorded.[1] While the full dataset is not publicly available, the characteristic absorption bands expected for its functional groups are tabulated below.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3600 - 3200 (broad) | Stretching vibration |

| C-H (alkane) | 3000 - 2850 (strong) | Stretching vibration |

| C-N (amine) | 1250 - 1020 (medium) | Stretching vibration |

| C-O (alcohol) | 1050 - 1150 (strong) | Stretching vibration |

Table 2: Expected characteristic infrared absorption bands for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -(CH₂)₃-OH | ~3.6 | Triplet | 2H |

| -N-(CH₂)₃- | ~2.5 | Triplet | 2H |

| -N-(CH₂ -CH₂CH₂CH₃)₂ | ~2.4 | Triplet | 4H |

| -(CH₂)₂-CH₂-OH | ~1.7 | Quintet | 2H |

| -N-CH₂-CH₂ -CH₂CH₃)₂ | ~1.4 | Sextet | 4H |

| -N-(CH₂CH₂-CH₂ -CH₃)₂ | ~1.3 | Sextet | 4H |

| -CH₃ | ~0.9 | Triplet | 6H |

| -OH | Variable | Singlet | 1H |

Table 3: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₂-OH | ~60-65 |

| -N-C H₂- | ~50-55 |

| -N-(C H₂)₂- | ~50-55 |

| -C H₂-CH₂-OH | ~30-35 |

| -N-CH₂-C H₂-CH₂CH₃ | ~25-30 |

| -N-(CH₂CH₂-C H₂-CH₃)₂ | ~20-25 |

| -C H₃ | ~10-15 |

Table 4: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data discussed. Instrument parameters and sample preparation may require optimization.

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically 1-10 µg/mL).

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Mass Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight) over a relevant mass range (e.g., m/z 50-500).

-

Data Acquisition: Acquire spectra in both positive and negative ion modes to observe different adducts.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small drop of neat this compound directly onto the crystal of an ATR accessory.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Acquire the infrared spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300-600 MHz for ¹H NMR).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans (e.g., 128 or more) is usually required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction using the spectrometer's software.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Safety and Hazards of 3-(Dibutylamino)-1-propanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard profile of 3-(Dibutylamino)-1-propanol (CAS No: 3083-84-7), also known as N,N-Dibutyl-3-aminopropanol. Due to the limited availability of in-depth toxicological studies on this specific molecule, this guide also incorporates data from structurally similar dialkylaminoalkanols to provide a broader context for risk assessment. All experimental methodologies described are based on internationally recognized OECD guidelines, which represent the standard for regulatory toxicology.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a compound is essential for evaluating its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its toxicological profile.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₂₅NO | --INVALID-LINK-- |

| Molecular Weight | 187.32 g/mol | --INVALID-LINK-- |

| CAS Number | 3083-84-7 | --INVALID-LINK-- |

| Appearance | Colorless liquid | Generic SDS |

| Boiling Point | 94-97 °C at 3 mmHg | Generic SDS |

| Synonyms | N,N-Dibutyl-3-aminopropanol, 3-(Di-n-butylamino)-1-propanol | --INVALID-LINK-- |

Toxicological Data

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1] Quantitative toxicological data for this specific compound is sparse; therefore, data from analogous compounds are included for a comparative assessment.

Acute Toxicity

| Compound | Test | Route | Species | Value | Reference |

| This compound | LD₅₀ | Intravenous | Mouse | 64 mg/kg | Generic SDS |

| 3-(Dimethylamino)-1-propanol | LD₅₀ | Oral | Rat | 342-442 mg/kg | [1] |

Irritation and Sensitization

| Compound | Endpoint | GHS Classification | Notes |

| This compound | Skin Irritation | Category 2 (Causes skin irritation) | H315[1] |

| This compound | Eye Irritation | Category 2A (Causes serious eye irritation) | H319[1] |

| This compound | Respiratory Irritation | Category 3 (May cause respiratory irritation) | H335[1] |

| 3-(Dimethylamino)-1-propanol | Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage) | |

| 3-(Diethylamino)-1-propanol | Skin Irritation | Category 2 (Causes skin irritation) | |

| 3-(Diethylamino)-1-propanol | Eye Irritation | Category 2A (Causes serious eye irritation) |

No data on the skin sensitization potential of this compound was identified in the public domain.

Mutagenicity and Carcinogenicity

No data on the mutagenic or carcinogenic potential of this compound was identified in the public domain.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound are not publicly available. Therefore, this section outlines the standard methodologies as prescribed by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These protocols are the global standard for regulatory safety testing.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The method uses the mortality of animals to decide on the next step.

-

Animal Model: Typically, rats of a standard strain are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Body weights are recorded weekly.

-

A gross necropsy is performed on all animals at the end of the study.

-

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight). The outcome of the first dose determines the subsequent dose levels.

Acute Dermal Irritation/Corrosion - OECD 404

This test assesses the potential of a substance to cause skin irritation or corrosion.

-

Principle: The substance is applied to the skin of a single animal in a stepwise manner.

-

Animal Model: Albino rabbits are the preferred species.

-

Procedure:

-

The fur on the dorsal area of the trunk is clipped.

-

A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch.

-

The exposure duration is typically 4 hours.

-

Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

-

Observations may continue for up to 14 days to assess the reversibility of effects.

-

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause eye irritation or damage.

-

Principle: The test substance is instilled into the conjunctival sac of one eye of a single animal.

-

Animal Model: Albino rabbits are the recommended species.

-

Procedure:

-

A single dose (0.1 mL of liquid or 0.1 g of solid) is applied to one eye. The other eye serves as a control.

-

The eyes are examined and lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored at 1, 24, 48, and 72 hours after application.

-

The observation period can be extended up to 21 days to determine the reversibility of the effects.

-

Skin Sensitization - OECD 429 (Local Lymph Node Assay: LLNA)

The LLNA is the preferred method for assessing the skin sensitization potential of a chemical.

-

Principle: The assay measures the proliferation of lymphocytes in the draining auricular lymph nodes following repeated topical application of the test substance to the dorsum of the ear.

-

Animal Model: Mice are used for this assay.

-

Procedure:

-

The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

On day 6, a solution of ³H-methyl thymidine is injected intravenously.

-

After 5 hours, the animals are euthanized, and the draining auricular lymph nodes are excised.

-

The proliferation of lymph node cells is measured as a function of ³H-methyl thymidine incorporation.

-

A Stimulation Index (SI) of ≥ 3 is considered a positive response.

-

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test is used to assess the mutagenic potential of a substance.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is evaluated for its ability to cause a reverse mutation, restoring the bacteria's ability to grow on an amino acid-deficient medium.

-

Procedure:

-

The test is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.

-

Bacteria are exposed to the test substance at various concentrations.

-

The number of revertant colonies is counted.

-

A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.

-

Signaling Pathways and Metabolic Considerations

Potential Metabolic Pathways

Specific metabolic pathways for this compound have not been elucidated. However, based on its structure as a tertiary amine, the following metabolic transformations are plausible, primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs).

-

N-dealkylation: The sequential removal of the butyl groups from the nitrogen atom is a likely metabolic route. This process would initially form N-butyl-3-aminopropanol and subsequently 3-aminopropanol.

-

N-oxidation: The nitrogen atom can be oxidized to form an N-oxide metabolite.

-

O-glucuronidation: The primary alcohol group is a potential site for conjugation with glucuronic acid, a major phase II metabolic reaction that increases water solubility and facilitates excretion.

Potential metabolic pathways of this compound.

The toxicological implications of these potential metabolites are unknown. N-dealkylation can sometimes lead to metabolites with altered pharmacological or toxicological activity.

Toxicological Assessment Workflow

A systematic approach is crucial for evaluating the safety of any chemical. The following diagram illustrates a general workflow for toxicological assessment.

General workflow for toxicological assessment of a chemical.

Summary and Recommendations

This compound is a chemical that requires careful handling due to its irritant properties. Based on the available data, it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] While comprehensive toxicological data for this specific compound is lacking, information from structurally related dialkylaminoalkanols suggests a potential for moderate acute oral toxicity.

For professionals in research and drug development, it is recommended to:

-

Handle with appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.

-

Conduct a thorough risk assessment: Before using this compound in any experimental setting, a comprehensive risk assessment should be performed, taking into account the potential hazards and the intended use.

-

Consider data from analogues with caution: While data from structurally similar compounds can be informative, it should not be used as a direct substitute for data on the compound of interest. Differences in alkyl chain length can affect physicochemical properties and biological activity.

-

Generate additional safety data if necessary: For applications where human exposure is possible, further toxicological testing according to OECD guidelines would be necessary to fully characterize the safety profile of this compound. This would include studies on acute oral and dermal toxicity, skin sensitization, and mutagenicity.

References

An In-depth Technical Guide to the Synthesis of 3-(Dibutylamino)-1-propanol as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(dibutylamino)-1-propanol, a key chemical intermediate in the pharmaceutical industry. The document details the primary synthetic pathways, experimental protocols, and applications of this versatile compound, with a focus on its role in the development of therapeutic agents. All quantitative data is presented in structured tables for clarity, and logical workflows are visualized using the DOT language.

Introduction

This compound, also known as N,N-Dibutylpropanolamine, is a tertiary amino alcohol with the chemical formula C₁₁H₂₅NO.[1] Its molecular structure, featuring a hydroxyl group and a dibutylamino moiety, makes it a valuable building block in organic synthesis. This compound serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs), most notably in the synthesis of local anesthetics.[2][3][4] Understanding the efficient synthesis of this compound is therefore of significant interest to researchers and professionals in drug discovery and development.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 2050-51-3 |

| Molecular Formula | C₁₁H₂₅NO |

| Molecular Weight | 187.32 g/mol |

| Appearance | Liquid |

| Boiling Point | 160-164 °C at 760 mmHg |

Synthetic Pathways

Two primary synthetic routes for the preparation of this compound have been identified in the literature. The selection of a particular pathway may depend on factors such as the availability of starting materials, desired purity, and scalability of the reaction.

Pathway 1: Nucleophilic Substitution of a Halogenated Propanol

This widely utilized method involves the reaction of a 3-halo-1-propanol, typically 3-chloro-1-propanol, with dibutylamine. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of dibutylamine attacks the carbon atom bearing the halogen, displacing the halide ion.

Pathway 2: Conjugate Addition to an Unsaturated Alcohol

An alternative synthesis involves the conjugate addition of dibutylamine to an α,β-unsaturated alcohol, such as allyl alcohol. This reaction is typically facilitated by a strong base, like metallic sodium, which deprotonates the alcohol to form an alkoxide, initiating the addition of the amine.[2]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound and its precursors.

Synthesis of the Precursor: 3-Chloro-1-propanol

A common precursor, 3-chloro-1-propanol, can be synthesized from 1,3-propanediol.

Reaction: HO(CH₂)₃OH + HCl → Cl(CH₂)₃OH + H₂O

Experimental Procedure: [5][6]

-

In a glass-lined kettle equipped with a stirrer and reflux condenser, combine 440 kg of 1,3-propanediol, 600 kg of hydrochloric acid, and 3 kg of benzenesulfonic acid.

-

Heat the mixture to 90 °C with stirring and maintain this temperature for 3 hours.

-

Cool the reaction mixture to 50 °C and add an additional 460 kg of hydrochloric acid.

-

Reheat the mixture to 90 °C and maintain for 10 hours. Monitor the reaction progress by GC analysis.

-

Once the content of 3-chloro-1-propanol reaches approximately 80%, transfer the mixture to a distillation kettle.

-

Add 150 kg of toluene and heat to reflux to remove water.

-

After azeotropic distillation, cool the mixture to room temperature and neutralize the oil phase with sodium bicarbonate.

-

Filter the mixture to remove any salts.

-

The filtered oil phase is then subjected to fractional distillation under reduced pressure to yield purified 3-chloro-1-propanol.

Table 2: Quantitative Data for 3-Chloro-1-propanol Synthesis

| Parameter | Value | Reference |

| Starting Material | 1,3-Propanediol | [5] |

| Reagents | Hydrochloric acid, Benzenesulfonic acid | [5] |

| Reaction Temperature | 50 - 90 °C | [5] |

| Reaction Time | 13 hours | [5] |

| Yield | 96% | [5] |

| Purity (by GC) | 99.3% | [5] |

Synthesis of this compound from Allyl Alcohol and Dibutylamine

This protocol is based on the conjugate addition of dibutylamine to allyl alcohol.[2]

Reaction: CH₂=CHCH₂OH + (CH₃CH₂CH₂CH₂)₂NH --(Na)--> (CH₃CH₂CH₂CH₂)₂N(CH₂)₃OH

Experimental Procedure: [2]

-

Prepare a mixture of allyl alcohol and dibutylamine in a suitable reaction vessel.

-

Slowly add small pieces of metallic sodium to the mixture. The reaction is exothermic and should be carefully controlled, potentially using an ice bath.

-

Allow the reaction to proceed to completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully quench any unreacted sodium with a suitable alcohol (e.g., isopropanol).

-

Perform an aqueous work-up to remove inorganic salts.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate).

-

The final product, this compound, is isolated and purified by vacuum distillation.

Note: While this pathway is documented, specific quantitative data such as reaction yields are not consistently available in the public domain.[2]

Application in Drug Development: Synthesis of Butacaine

This compound is a pivotal intermediate in the synthesis of the local anesthetic, Butacaine.[2][3]

The synthesis involves the esterification of this compound with p-nitrobenzoyl chloride to form an ester intermediate.[2] The nitro group is subsequently reduced to an amino group, typically using a Béchamp reduction with iron and acid, to yield the final product, Butacaine.[2]

Pharmacological Significance

Butacaine, like other local anesthetics, functions by blocking voltage-gated sodium channels in nerve membranes.[4][7] This action prevents the propagation of nerve impulses, resulting in a temporary loss of sensation in the area of application. The dibutylamino group in the Butacaine molecule contributes to its lipophilicity, which is a key factor in its ability to penetrate nerve membranes and exert its anesthetic effect.[3]

Purification and Characterization

Purification of this compound is typically achieved through vacuum distillation.[2] The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the synthesized compound.

Table 3: Spectroscopic Data for this compound

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the protons of the butyl groups, the propyl chain, and the hydroxyl group. |

| ¹³C NMR | Resonances for the different carbon atoms in the butyl and propyl chains. |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the alcohol and C-N stretching of the tertiary amine. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. |

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of local anesthetics like Butacaine. The synthetic routes to this compound are well-established, with the nucleophilic substitution and conjugate addition pathways being the most prominent. This guide has provided a detailed overview of these synthetic methods, along with experimental protocols and the application of the intermediate in drug development. Further research into optimizing reaction conditions and yields can enhance the efficiency of its production for pharmaceutical applications.

References

- 1. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. CAS 149-16-6: Butacaine | CymitQuimica [cymitquimica.com]

- 4. Butacaine | C18H30N2O2 | CID 2480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 6. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 3-(Dibutylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of 3-(dibutylamino)propan-1-ol. This tertiary amino alcohol serves as a versatile intermediate in organic synthesis, with notable applications in the development of pharmaceuticals, particularly local anesthetics, and as a potential antimicrobial agent and corrosion inhibitor. This document consolidates available quantitative data, details experimental protocols, and presents visual representations of key chemical processes to support research and development activities.

Introduction

3-(Dibutylamino)propan-1-ol, a tertiary amino alcohol, is a valuable chemical intermediate in various industrial and research applications. Its bifunctional nature, possessing both a nucleophilic tertiary amine and a primary alcohol, allows for a wide range of chemical transformations. This guide aims to provide a detailed overview of its chemical characteristics, synthesis, and known applications, with a focus on providing practical information for laboratory and developmental work.

Physicochemical Properties

A summary of the key physicochemical properties of 3-(dibutylamino)propan-1-ol is presented in Table 1. This data is essential for its handling, purification, and use in various chemical reactions.

Table 1: Physicochemical Properties of 3-(Dibutylamino)propan-1-ol

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₅NO | |

| Molecular Weight | 187.32 g/mol | |

| CAS Number | 2050-51-3 | |

| Appearance | Liquid | |

| Density | 0.8663 g/cm³ | [1] |

| Boiling Point | Not specified | |

| Solubility | Soluble in organic solvents such as chloroform.[1] | |

| Storage | Store at 2°C - 8°C in a well-closed container.[1] |

Synthesis and Purification

The primary synthetic route to 3-(dibutylamino)propan-1-ol involves the nucleophilic substitution of a 3-halopropanol with dibutylamine. A common and effective method utilizes 3-chloro-1-propanol as the starting material.

Synthesis Workflow

The general workflow for the synthesis of 3-(dibutylamino)propan-1-ol is depicted in the following diagram.

Caption: General workflow for the synthesis and purification of 3-(dibutylamino)propan-1-ol.

Experimental Protocol: Synthesis from Dibutylamine and 3-Chloro-1-propanol

Materials:

-

Dibutylamine

-

3-Chloro-1-propanol

-

Sodium carbonate (or another suitable base)

-

Anhydrous solvent (e.g., acetonitrile or toluene)

-

Distilled water

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve dibutylamine (1.0 equivalent) and 3-chloro-1-propanol (1.1 equivalents) in the chosen anhydrous solvent.

-

Add a slight excess of a base such as sodium carbonate (1.2 equivalents) to neutralize the hydrochloric acid formed during the reaction.

-

Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Wash the filtrate with distilled water to remove any remaining salts and the excess base.

-

Separate the organic layer and dry it over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Purification

The crude 3-(dibutylamino)propan-1-ol can be purified by vacuum distillation to obtain a product of high purity.[2]

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

-

Distillation flask

-

Fractionating column (e.g., Vigreux column)

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Transfer the crude product to the distillation flask.

-

Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Slowly apply vacuum to the system.

-

Begin heating the distillation flask gently.

-

Collect the fraction that distills at the expected boiling point of 3-(dibutylamino)propan-1-ol under the applied vacuum. The boiling point will be significantly lower than at atmospheric pressure.

-

Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

Spectroscopic Characterization

While experimental spectra for 3-(dibutylamino)propan-1-ol are not widely published, data for similar amino alcohols can provide an expected range for its characteristic signals.

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show signals corresponding to the butyl groups (triplets and multiplets for the CH₃ and CH₂ groups), a triplet for the methylene group adjacent to the nitrogen, a multiplet for the central methylene group of the propyl chain, and a triplet for the methylene group adjacent to the hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum is expected to show distinct signals for each of the carbon atoms in the butyl and propyl chains. The chemical shifts will be influenced by the proximity to the nitrogen and oxygen atoms.

Applications

3-(Dibutylamino)propan-1-ol has several documented and potential applications in various fields of chemistry and materials science.

Intermediate in Pharmaceutical Synthesis

A primary application of 3-(dibutylamino)propan-1-ol is as an intermediate in the synthesis of pharmaceuticals, particularly local anesthetics like procaine and procainamide.[1] The general structure of many local anesthetics consists of a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.[3][4] 3-(Dibutylamino)propan-1-ol provides the hydrophilic tertiary amine portion of the molecule.

The synthesis of a procaine analog using this intermediate would typically involve the esterification of its hydroxyl group with a suitable aromatic acid, such as p-aminobenzoic acid.

Caption: Synthesis of a procaine analog from 3-(dibutylamino)propan-1-ol.

Antimicrobial Activity

There is evidence to suggest that 3-(dibutylamino)propan-1-ol exhibits antimicrobial properties. It has been reported to be effective at inhibiting the growth of Mycobacterium smegmatis and Mycobacterium tuberculosis.[1] While specific Minimum Inhibitory Concentration (MIC) values for 3-(dibutylamino)propan-1-ol are not provided in the available literature, related aminopropanol derivatives have shown significant antibacterial and antifungal activities, with MIC values in the low µg/mL range against various strains.[5][6][7]

Table 2: Antimicrobial Activity of Related Aminopropanol Derivatives

| Compound Class | Organism | MIC Range (µg/mL) | Reference |

| 1-[(2,4-(di-tert-butylphenoxy))-3-dialkylamino-2-propanol] derivatives | S. aureus, E. coli, P. aeruginosa, C. albicans | 0.78 - 20.0 | [5][6][7] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (General)

A standard broth microdilution method is typically used to determine the MIC of a compound.

Materials:

-

Test compound (3-(dibutylamino)propan-1-ol)

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)

-

96-well microtiter plates

-

Sterile pipette tips and incubator

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include a positive control (microorganism in medium without the compound) and a negative control (medium only).

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Corrosion Inhibition

Amino alcohols are known to function as corrosion inhibitors for metals, particularly in aqueous environments.[8] They can form a protective film on the metal surface, preventing corrosive substances from reaching it. While specific data on the corrosion inhibition efficiency of 3-(dibutylamino)propan-1-ol is not available, the general class of film-forming amines is used for this purpose in various industrial applications, such as in drilling fluids.[8]

Catalysis

3-(Dibutylamino)propan-1-ol has been reported to be an efficient catalyst for reactions involving esters.[1] The tertiary amine functionality can act as a base or nucleophilic catalyst in various organic transformations.

Conclusion

3-(Dibutylamino)propan-1-ol is a valuable and versatile chemical intermediate with established and potential applications in pharmaceuticals, antimicrobial agents, and material science. This guide has summarized its key properties, provided a framework for its synthesis and purification, and highlighted its main areas of application. Further research to quantify its biological activities and explore its catalytic potential would be beneficial for expanding its utility in various scientific and industrial domains.

References

- 1. irjet.net [irjet.net]

- 2. mdpi.com [mdpi.com]

- 3. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 4. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-(Diethylamino)-1-propanol | C7H17NO | CID 12159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol - Google Patents [patents.google.com]

The Multifaceted Role of Amino Alcohols in Asymmetric Synthesis: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the mechanisms of action of amino alcohols in organic synthesis, tailored for researchers, scientists, and professionals in drug development. Amino alcohols are a pivotal class of organic compounds, serving as versatile chiral building blocks, efficient catalysts, and reliable chiral auxiliaries. Their utility is central to the construction of complex, stereochemically defined molecules, which are crucial in the pharmaceutical and agrochemical industries. This document outlines their primary modes of action, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations to facilitate a comprehensive understanding of their application in asymmetric synthesis.

Introduction: The Versatility of Amino Alcohols

Amino alcohols are organic compounds containing both an amine and a hydroxyl functional group. Their value in organic synthesis, particularly in the realm of asymmetric synthesis, stems from their ready availability in enantiomerically pure forms, often derived from the chiral pool of amino acids. The stereogenic centers present in these molecules allow for the effective transfer of chirality to prochiral substrates, making them indispensable tools for controlling the three-dimensional arrangement of atoms in a molecule. This guide will focus on three key applications of amino alcohols: as precursors to chiral catalysts in reductions, as chiral auxiliaries in alkylation reactions, and as organocatalysts in conjugate additions, as well as their use in the synthesis of important chiral synthons.

Amino Alcohol-Derived Catalysts: The Corey-Bakshi-Shibata (CBS) Reduction

One of the most powerful applications of chiral amino alcohols is in the formation of oxazaborolidine catalysts, famously utilized in the Corey-Bakshi-Shibata (CBS) reduction. This method facilitates the highly enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols.

Mechanism of Action

The CBS reduction employs a catalyst typically prepared from a chiral β-amino alcohol, such as (S)-diphenylprolinol derived from proline, and a borane source. The mechanism proceeds through a series of coordinated steps that ensure high stereoselectivity.

First, the borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and increases the Lewis acidity of the endocyclic boron atom. The ketone substrate then coordinates to this activated catalyst complex, orienting itself to minimize steric interactions. This controlled orientation dictates the face of the carbonyl group that will be accessible for hydride attack. The hydride transfer occurs intramolecularly from the coordinated borane to the carbonyl carbon via a six-membered ring transition state, leading to the formation of the chiral alcohol with a predictable stereochemistry.

Quantitative Data

The CBS reduction is renowned for its high enantioselectivity across a broad range of substrates. The following table summarizes representative data for the reduction of various ketones.

| Entry | Ketone Substrate | Catalyst (mol%) | Reducing Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Acetophenone | 10 | BH₃·THF | >95 | 97 | [General outcome based on CBS reduction literature] |

| 2 | 4'-Fluoroacetophenone | 5-10 | Borane-dimethyl sulfide | >90 | >95 | [1] |

| 3 | 1-Tetralone | 5 | BH₃·THF | 95 | 94 | [General outcome based on CBS reduction literature] |

| 4 | Benzylacetone | 10 | BH₃·THF | - | 69 | [2] |

| 5 | α,β-Unsaturated Ketone (Benzalacetone) | 10 | Catecholborane | - | 90 | [2] |

Experimental Protocol: Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol

Materials:

-

(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS)

-

4'-Fluoroacetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol

-

1 M Hydrochloric acid (HCl)

Procedure:

-

A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL, 1.0 mmol, 10 mol%).

-

Anhydrous THF (10 mL) is added to the flask, and the solution is cooled to 0 °C in an ice-water bath.

-

Borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) is added dropwise to the stirred catalyst solution at 0 °C. The mixture is stirred for 15 minutes at this temperature.

-

In a separate flame-dried flask, 4'-fluoroacetophenone (1.38 g, 10.0 mmol) is dissolved in 20 mL of anhydrous THF.

-

The reaction flask containing the catalyst-borane complex is cooled to -30 °C.

-

The solution of 4'-fluoroacetophenone is added dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not exceed -25 °C.[1]

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -30 °C.

-

The mixture is warmed to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in diethyl ether (50 mL) and washed with 1 M HCl (2 x 20 mL) and brine (20 mL).

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford (S)-1-(4-fluorophenyl)ethanol.

Amino Alcohol-Derived Chiral Auxiliaries: Evans' Asymmetric Alkylation

Chiral amino alcohols are readily converted into oxazolidinones, which serve as powerful chiral auxiliaries in a variety of asymmetric transformations, most notably the Evans' alkylation of enolates. This methodology allows for the diastereoselective alkylation of carbonyl compounds.

Mechanism of Action

The Evans' alkylation protocol begins with the acylation of a chiral oxazolidinone auxiliary, which is synthesized from a corresponding amino alcohol. The resulting N-acyloxazolidinone is then deprotonated with a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), to form a rigid, chelated (Z)-enolate. The stereocenter on the oxazolidinone ring effectively blocks one face of the enolate. Consequently, an incoming electrophile, such as an alkyl halide, can only approach from the less sterically hindered face, leading to a highly diastereoselective alkylation. Finally, the chiral auxiliary can be cleaved under mild conditions to yield the desired chiral carboxylic acid, alcohol, or amide, with the auxiliary being recoverable.

Quantitative Data

The Evans' asymmetric alkylation provides high levels of diastereoselectivity for a variety of electrophiles.

| Entry | N-Acyloxazolidinone | Base | Electrophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | Propionyl | NaHMDS | Allyl Iodide | 98:2 | - | [3] |

| 2 | Propionyl | LDA | Benzyl Bromide | >99:1 | 85-95 | [General outcome] |

| 3 | Phenylacetyl | LDA | Methyl Iodide | >99:1 | 80 | [General outcome] |

| 4 | Propionyl | NaHMDS | Ethyl Iodide | 99:1 | 89 | [General outcome] |

Experimental Protocol: Asymmetric Alkylation of (4S)-4-isopropyl-3-propionyloxazolidin-2-one

Materials:

-

(4S)-4-isopropyl-3-propionyloxazolidin-2-one

-

Sodium hexamethyldisilazide (NaHMDS) (1 M in THF)

-

Benzyl bromide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

-

A solution of (4S)-4-isopropyl-3-propionyloxazolidin-2-one (900 mg, 5.8 mmol) in anhydrous THF (10 mL) is placed in a flame-dried, three-necked flask under a nitrogen atmosphere and cooled to -78 °C.

-

NaHMDS (1.1 eq, 1 M in THF, 6.4 mL, 6.4 mmol) is added dropwise over 2 minutes.[4]

-

After stirring for 30 minutes, a solution of benzyl bromide (1.1 eq, 1.09 g, 0.76 mL, 6.4 mmol) in anhydrous THF (2 mL) is added dropwise.

-

The reaction is stirred for 2 hours at -78 °C.

-

The reaction is quenched by the addition of saturated aqueous NH₄Cl (10 mL).

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with diethyl ether (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash chromatography to yield the alkylated product.

Amino Alcohols as Chiral Synthons: The Garner Aldehyde

Chiral amino alcohols are valuable starting materials for the synthesis of other important chiral building blocks. A prominent example is the synthesis of Garner's aldehyde from the amino acid L-serine. Garner's aldehyde is a versatile intermediate for the synthesis of a wide range of natural products and derivatives.

Synthesis of Garner's Aldehyde from L-Serine

The synthesis of (S)-Garner's aldehyde typically begins with the protection of the amine and carboxylic acid functionalities of L-serine, followed by the formation of an oxazolidine ring by reacting the protected serine with 2,2-dimethoxypropane. The ester group is then selectively reduced to the aldehyde using a reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature to prevent over-reduction and racemization.

Quantitative Data

The synthesis of Garner's aldehyde from L-serine can be achieved in good overall yield and high enantiomeric purity.

| Step | Reagents and Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Esterification & N-Protection | 1. AcCl, MeOH; 2. (Boc)₂O, Et₃N | 94-98 | - | [5] |

| Acetonide Formation | Me₂C(OMe)₂, BF₃·Et₂O | 86 | - | [5] |

| Reduction to Aldehyde | DIBAL-H, Toluene, -78 °C | 82-84 | 97 | [5] |

| Overall | 66-71 | 97 | [5] |

Experimental Protocol: Synthesis of (S)-Garner's Aldehyde

Materials:

-

L-Serine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

2,2-Dimethoxypropane

-

Boron trifluoride etherate (BF₃·Et₂O)

-

Diisobutylaluminium hydride (DIBAL-H) (1 M in toluene)

-

Anhydrous solvents (Methanol, Dichloromethane, Toluene)

Procedure:

-

N-Protection: To a solution of L-serine methyl ester hydrochloride in dichloromethane, triethylamine is added, followed by di-tert-butyl dicarbonate. The reaction is stirred at room temperature until completion.

-

Acetonide Formation: The N-Boc protected serine methyl ester is dissolved in dichloromethane, and 2,2-dimethoxypropane is added, followed by a catalytic amount of boron trifluoride etherate. The mixture is stirred at room temperature.

-

Reduction: The resulting fully protected serine ester is dissolved in anhydrous toluene and cooled to -78 °C. A solution of DIBAL-H in toluene is added dropwise, maintaining the low temperature.

-

The reaction is monitored by TLC. Upon completion, it is quenched with methanol, followed by an aqueous workup.

-

The crude product is purified by high vacuum distillation to yield (S)-Garner's aldehyde.[5]

Amino Alcohols as Organocatalysts: The Asymmetric Michael Addition